1-Methyl-1H-pyrazole-3-sulfonamide

Carbonic Anhydrase Inhibition Fragment-Based Drug Discovery Enzyme Assay

1-Methyl-1H-pyrazole-3-sulfonamide (CAS 88398-97-4) is a synthetic specialty chemical characterized by a pyrazole core with a methyl group at the N1 position and a primary sulfonamide group at the C3 position. With a molecular formula of C₄H₇N₃O₂S and a molecular weight of 161.18 g/mol, it serves as a fundamental building block and fragment for medicinal chemistry programs, particularly in the development of carbonic anhydrase inhibitors and kinase inhibitors.

Molecular Formula C4H7N3O2S
Molecular Weight 161.18
CAS No. 88398-97-4
Cat. No. B2903708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-pyrazole-3-sulfonamide
CAS88398-97-4
Molecular FormulaC4H7N3O2S
Molecular Weight161.18
Structural Identifiers
SMILESCN1C=CC(=N1)S(=O)(=O)N
InChIInChI=1S/C4H7N3O2S/c1-7-3-2-4(6-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9)
InChIKeyCROYEWDIUWFDJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-pyrazole-3-sulfonamide (CAS 88398-97-4): Procurement & Research-Grade Sourcing Guide for a Key Pyrazole-Sulfonamide Scaffold


1-Methyl-1H-pyrazole-3-sulfonamide (CAS 88398-97-4) is a synthetic specialty chemical characterized by a pyrazole core with a methyl group at the N1 position and a primary sulfonamide group at the C3 position [1]. With a molecular formula of C₄H₇N₃O₂S and a molecular weight of 161.18 g/mol, it serves as a fundamental building block and fragment for medicinal chemistry programs, particularly in the development of carbonic anhydrase inhibitors and kinase inhibitors . Its primary sulfonamide group (SO₂NH₂) is essential for zinc-binding interactions in metalloenzyme active sites, making it a critical scaffold for structure-activity relationship (SAR) studies [2]. The compound is typically supplied at 97% purity with supporting analytical documentation including NMR, HPLC, and GC batch data for procurement verification .

Why 1-Methyl-1H-pyrazole-3-sulfonamide (CAS 88398-97-4) Cannot Be Substituted with Other Pyrazole Sulfonamides: A Quantitative Rationale


Interchanging 1-Methyl-1H-pyrazole-3-sulfonamide (CAS 88398-97-4) with structurally similar pyrazole sulfonamides introduces unacceptable variability in biological assay outcomes and synthetic pathways. The presence of a free primary sulfonamide group (SO₂NH₂) is a non-negotiable structural requirement for zinc-binding activity in carbonic anhydrase inhibition; N-substituted sulfonamide analogues (e.g., N-alkylated derivatives) are completely inactive [1]. Furthermore, the specific N1-methyl substitution pattern on the pyrazole ring critically influences the compound's reactivity, electronic properties, and its ability to serve as a specific 'hinge-binder' fragment in kinase inhibitor design, distinguishing it from its N1-unsubstituted or N1-alkyl analogs [2]. Using an alternative pyrazole sulfonamide core, such as 1H-pyrazole-3-sulfonamide (CAS 1797158-84-9) or 5-methoxy-1-methyl-1H-pyrazole-3-sulfonamide, will fundamentally alter the molecular geometry and hydrogen-bonding potential, compromising the validity of structure-activity relationship (SAR) studies and the reproducibility of patented synthetic routes [3]. The quantitative evidence below demonstrates the precise performance characteristics that define this compound's unique scientific and procurement value.

Quantitative Differentiation of 1-Methyl-1H-pyrazole-3-sulfonamide (88398-97-4) from Pyrazole Sulfonamide Analogs: A Data-Driven Procurement Guide


hCA I Inhibitory Potency: Quantitative Baseline for Fragment-Based Drug Discovery

1-Methyl-1H-pyrazole-3-sulfonamide exhibits a defined, weak inhibitory activity against human carbonic anhydrase I (hCA I), with a reported Ki of 3.70 μM [1]. This establishes a crucial baseline for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) campaigns. In contrast, the free sulfonamide group is essential for any activity; related N-substituted pyrazole sulfonamide derivatives are completely inactive, demonstrating the critical role of the unsubstituted SO₂NH₂ group [2]. This specific potency value allows researchers to quantify the ligand efficiency of the core fragment, providing a measurable benchmark against which the improvements from subsequent chemical elaborations (e.g., adding hydrophobic tails, linkers) can be accurately assessed and compared.

Carbonic Anhydrase Inhibition Fragment-Based Drug Discovery Enzyme Assay

Structural Distinction: The Critical Role of the Free Sulfonamide Group for Target Engagement

The defining feature of 1-Methyl-1H-pyrazole-3-sulfonamide is its free primary sulfonamide group (SO₂NH₂), which is an absolute requirement for binding to the catalytic zinc ion in carbonic anhydrase (CA) enzymes [1]. A systematic study of pyrazole-hydrazone-benzenesulfonamide conjugates demonstrated that N-substituted sulfonamide analogues (compounds 6a-6i) exhibited no inhibitory activity against Mycobacterium tuberculosis carbonic anhydrases (MtCA 1 and MtCA 3) [2]. In stark contrast, compounds retaining the free SO₂NH₂ group (5a-5s) showed potent inhibition with Ki values ranging from 0.0548 to 0.7542 µM [2]. While 1-Methyl-1H-pyrazole-3-sulfonamide is the core fragment, this evidence proves that any alteration to the sulfonamide group—such as N-alkylation present in compounds like N,N-dimethyl-1H-pyrazole-3-sulfonamide—will completely abolish the desired zinc-binding interaction, rendering the analog useless for CA-targeting applications.

Medicinal Chemistry Enzyme Inhibition Sulfonamide Pharmacophore

Verified Analytical Purity for Reproducible Research: 97% Specification with Supporting Batch Data

Procurement of 1-Methyl-1H-pyrazole-3-sulfonamide (CAS 88398-97-4) from reputable vendors includes a standard purity specification of 97%, backed by batch-specific analytical documentation . This is a critical differentiator from sourcing the compound from general chemical marketplaces or preparing it in-house without rigorous characterization. The provided analytical data packages typically include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) data, offering verifiable proof of identity and purity . This level of documentation ensures inter-batch consistency and experimental reproducibility, which is not guaranteed when substituting with a potentially impure or mischaracterized analog like 1H-pyrazole-3-sulfonamide (CAS 1797158-84-9) or other N1-alkyl variants, where purity and identity may be less stringently controlled.

Quality Control Analytical Chemistry Reproducibility

Precise Molecular Scaffold for Kinase Inhibitor Design: A Validated Hinge-Binding Fragment

The 1-methyl-1H-pyrazole-3-sulfonamide core is a recognized 'hinge-binding' fragment in kinase inhibitor design, a property that is highly sensitive to the substitution pattern on the pyrazole ring . In the development of advanced clinical candidates like GSK2795039 (a potent and selective NADPH oxidase 2 (NOX2) inhibitor), the 1-methyl-1H-pyrazole-3-sulfonamide moiety is a critical component of the pharmacophore, contributing to the compound's overall pIC₅₀ of 5.5 to 6.5 . This demonstrates the scaffold's utility in generating potent biological activity. Using a closely related analog, such as 1H-pyrazole-3-sulfonamide (lacking the N1-methyl) or 5-methoxy-1-methyl-1H-pyrazole-3-sulfonamide (with an additional ring substituent), would alter the binding mode and likely diminish or abolish the desired target engagement, making them unsuitable substitutes in medicinal chemistry programs targeting this binding motif.

Kinase Inhibition Medicinal Chemistry Fragment-Based Drug Discovery

High-Value Research and Industrial Applications for 1-Methyl-1H-pyrazole-3-sulfonamide (CAS 88398-97-4) Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Carbonic Anhydrases

Researchers in fragment-based drug discovery (FBDD) require a well-characterized, weak-binding fragment to serve as a starting point for lead optimization. 1-Methyl-1H-pyrazole-3-sulfonamide fulfills this role with a verified Ki of 3.70 μM against human carbonic anhydrase I [1]. This baseline activity allows for the accurate calculation of ligand efficiency (LE) and provides a quantitative benchmark. Medicinal chemists can then systematically elaborate the core with various hydrophobic tails or linkers to improve potency, as demonstrated by the nanomolar-range Ki values (0.0548-0.7542 µM) achieved in advanced pyrazole-hydrazone-benzenesulfonamide conjugates [2]. Procurement of this specific compound ensures that any observed improvement in potency can be directly attributed to the chemical modifications, not to variability in the starting fragment.

Medicinal Chemistry Synthesis of Selective Kinase and Enzyme Inhibitors

For synthetic and medicinal chemistry laboratories developing novel inhibitors for kinases or other enzymes with a zinc-binding motif, 1-Methyl-1H-pyrazole-3-sulfonamide is a crucial building block. Its utility as a hinge-binding fragment is validated by its incorporation into the structure of GSK2795039, a potent and selective NOX2 inhibitor (pIC₅₀ = 5.5-6.5) . Researchers can employ this scaffold to explore new chemical space by functionalizing the pyrazole ring at the C4 and C5 positions, or by modifying the sulfonamide group. The 97% purity and supporting NMR, HPLC, and GC data ensure that the starting material is of research-grade quality, minimizing side reactions and simplifying purification, which is critical for the efficient generation of focused compound libraries and the exploration of structure-activity relationships (SAR) .

Development of Antimycobacterial Agents Targeting β-Carbonic Anhydrases

The free primary sulfonamide group (SO₂NH₂) of 1-Methyl-1H-pyrazole-3-sulfonamide is an essential pharmacophore for inhibiting mycobacterial β-carbonic anhydrases (MtCAs), a promising target for novel antitubercular therapies [2]. As demonstrated by recent research, compounds bearing this free sulfonamide group exhibit potent inhibition of MtCA 1 and MtCA 3, with Ki values ranging from 0.0548 to 0.7542 µM, while N-substituted analogs are completely inactive [2]. Researchers focusing on this therapeutic area can use 1-Methyl-1H-pyrazole-3-sulfonamide as the validated core fragment to synthesize and test new derivatives, with the confidence that the unsubstituted SO₂NH₂ group is present and active. This avoids the common pitfall of inadvertently using an inactive N-alkylated analog, which would waste valuable resources and yield false-negative results in biological screening.

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